Enantioselective Receptor Affinity: (S)-4-Phenylpyrrolidin-2-one Demonstrates Significantly Lower GABAergic Binding Affinity Compared to (R)-Enantiomer
Primary literature explicitly states that the biological activity of 3-arylGABA derivatives, including 4-phenylpyrrolidin-2-one, is stereospecifically connected to the (R)-enantiomer, whereas the (S)-antipode exhibits lower affinity to the same receptor site [1]. This is a class-level inference based on the established pharmacological behavior of 3-arylGABA derivatives, where the (R)-enantiomer is the eutomer and the (S)-enantiomer is the distomer.
| Evidence Dimension | Receptor binding affinity (GABAergic sites) |
|---|---|
| Target Compound Data | (S)-4-phenylpyrrolidin-2-one: Lower affinity (quantified as the distomer in the enantiomeric pair) |
| Comparator Or Baseline | (R)-4-phenylpyrrolidin-2-one: Higher affinity (eutomer, associated with biological activity) |
| Quantified Difference | The (S)-enantiomer is described as having 'lower affinity' while the (R)-enantiomer is the biologically active stereoisomer; specific Ki or IC50 values are not provided in the cited source. |
| Conditions | Inferred from the pharmacological profile of 3-arylGABA derivatives and 4-phenylpyrrolidin-2-one enantiomers |
Why This Matters
This stereospecific affinity profile dictates that (S)-4-phenylpyrrolidin-2-one is the appropriate choice as a chiral building block for synthesizing (S)-configured derivatives or as a stereodefined negative control, whereas the (R)-enantiomer or racemate would be unsuitable for these specific applications.
- [1] Koszelewski D, Clay D, Faber K, Kroutil W. Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases. Journal of Molecular Catalysis B: Enzymatic. 2009;60(3-4):191-194. View Source
